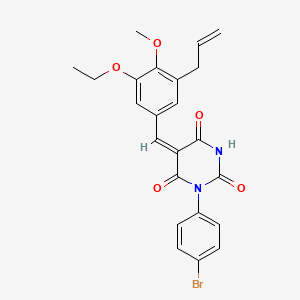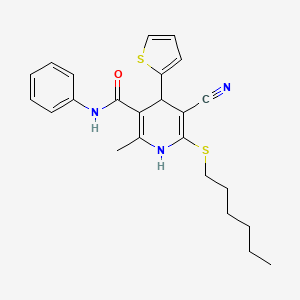
(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol, also known as EBMMP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.48 g/mol.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is not fully understood, but it is believed to act by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. It has also been shown to enhance the activity of antioxidant enzymes in cells, which may contribute to its protective effects.
Biochemical and Physiological Effects:
In vitro studies have demonstrated that (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol can protect cells from oxidative stress and inflammation, which are both implicated in the development of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. It has also been found to have a protective effect on liver cells, reducing the damage caused by toxic chemicals.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol is its relatively simple synthesis method, which makes it readily accessible for use in laboratory experiments. However, its low solubility in water can make it difficult to work with in certain applications. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several potential future directions for research on (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, particularly those associated with oxidative stress and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects, as well as to optimize its synthesis and formulation for use in various applications.
Méthodes De Synthèse
The synthesis of (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol involves a multi-step process that includes the reaction of 4-methylbenzaldehyde with 1-ethyl-1H-benzimidazole to form the intermediate (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)methanol. This intermediate is then reacted with phenylmagnesium bromide to yield the final product, (1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol.
Applications De Recherche Scientifique
(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and organic synthesis. It has been found to exhibit significant antioxidant and anti-inflammatory activity, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-(4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-3-25-21-12-8-7-11-20(21)24-22(25)23(26,18-9-5-4-6-10-18)19-15-13-17(2)14-16-19/h4-16,26H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZVPEFKOEJTHHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)(C4=CC=C(C=C4)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-benzimidazol-2-yl)(4-methylphenyl)phenylmethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5141355.png)
![N-[(2,4-dichlorophenyl)(phenyl)methyl]urea](/img/structure/B5141367.png)
![ethyl 4-({1-methyl-5-[(2-thienylcarbonyl)amino]-1H-benzimidazol-2-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5141373.png)


![2-allyl-2-hydroxy-5,5-dimethyl-1-(4-morpholinylcarbonyl)-5,6-dihydropyrrolo[2,1-a]isoquinolin-3(2H)-one](/img/structure/B5141385.png)



![3,4-bis[(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5141417.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2,2-diphenylacetamide](/img/structure/B5141419.png)
![3-[(4-ethoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5141424.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5141434.png)
